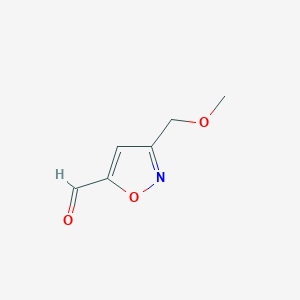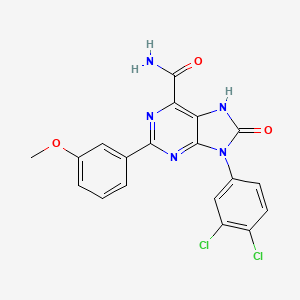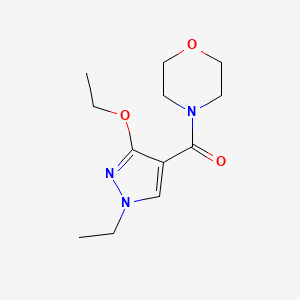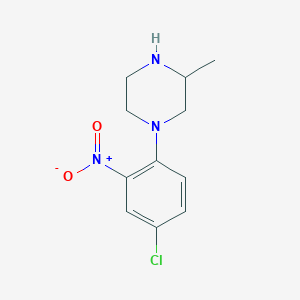![molecular formula C24H32N4O3 B2968011 N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900895-21-8](/img/structure/B2968011.png)
N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It is part of a class of compounds known as pyrrolopyrazines, which are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . These compounds have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure is not provided in the search results, but it likely includes a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Research efforts have focused on developing efficient synthesis methods for pyrrolopyrimidine derivatives, highlighting their chemical versatility and potential for creating novel compounds with significant applications. For example, studies have detailed synthetic routes to create derivatives by reacting specific precursors under controlled conditions, leading to compounds with potential therapeutic properties (E. V. Verves et al., 2013; E. A. Bakhite et al., 2005). These methods involve intramolecular cyclization and the use of specific reagents to introduce various functional groups, contributing to the diversity and potential applicability of pyrrolopyrimidines in different research domains.
Potential Therapeutic Applications
Although direct information on the therapeutic uses of N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide was not found, related research on pyrrolopyrimidines and pyrimidines demonstrates their potential in medicinal chemistry. Several studies have synthesized pyrrolopyrimidine derivatives to evaluate their biological activities, including antiviral, anti-inflammatory, and anticancer properties (D. Hocková et al., 2003; A. Rahmouni et al., 2016). These activities suggest that compounds within this chemical class could be promising candidates for drug development, subject to further research and validation.
Structural and Mechanistic Studies
Investigations into the structural aspects and mechanism of action of pyrrolopyrimidines provide a foundation for understanding their interactions at the molecular level. Studies exploring the hydrogen bonding patterns and crystal structures of related compounds contribute to the knowledge base on how these molecules might interact with biological targets, offering insights into their potential modes of action in therapeutic contexts (M. Kubicki et al., 2000).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. There is also a need for more detailed studies on its synthesis, mechanism of action, and safety profile. Additionally, the development of new pyrrolopyrazine derivatives could be an interesting area of future research .
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-26(18-11-6-5-7-12-18)24(30)20-16-19-22(27(20)14-9-15-31-3)25-21-17(2)10-8-13-28(21)23(19)29/h8,10,13,16,18H,4-7,9,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGCPGCTZKWTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)




![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)
![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)





![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)